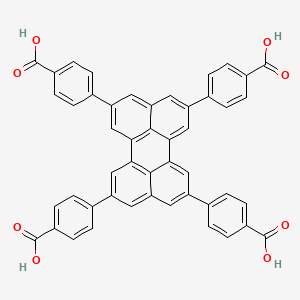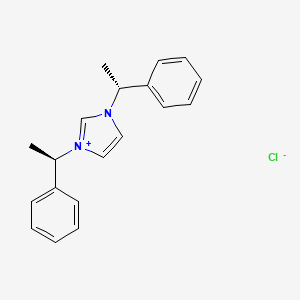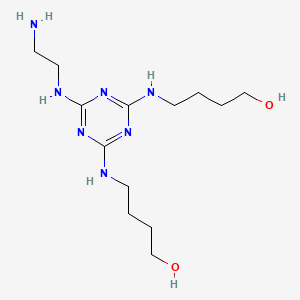
(R)-4-(tert-Butyl)-2-(6-methylpyridin-2-yl)-4,5-dihydrooxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-4-(tert-Butyl)-2-(6-methylpyridin-2-yl)-4,5-dihydrooxazole is a chiral oxazoline derivative This compound is notable for its structural complexity and the presence of a tert-butyl group, which imparts unique reactivity patterns
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(tert-Butyl)-2-(6-methylpyridin-2-yl)-4,5-dihydrooxazole typically involves the formation of the oxazoline ring through cyclization reactions. One common method includes the reaction of a suitable amino alcohol with a carboxylic acid derivative under dehydrating conditions. The tert-butyl group is introduced via alkylation reactions, often using tert-butyl halides in the presence of a strong base.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors to control reaction conditions precisely and minimize by-products. Catalysts and solvents are selected to enhance the efficiency of the synthesis while adhering to environmental and safety regulations.
Analyse Chemischer Reaktionen
Types of Reactions
®-4-(tert-Butyl)-2-(6-methylpyridin-2-yl)-4,5-dihydrooxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the pyridine ring or the oxazoline moiety.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the pyridine ring or the oxazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyridine or oxazoline rings.
Wissenschaftliche Forschungsanwendungen
®-4-(tert-Butyl)-2-(6-methylpyridin-2-yl)-4,5-dihydrooxazole has several applications in scientific research:
Chemistry: Used as a ligand in asymmetric catalysis, aiding in the synthesis of chiral molecules.
Biology: Investigated for its potential as a bioactive compound, particularly in enzyme inhibition studies.
Medicine: Explored for its therapeutic potential in treating diseases due to its interaction with biological targets.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex organic molecules.
Wirkmechanismus
The mechanism of action of ®-4-(tert-Butyl)-2-(6-methylpyridin-2-yl)-4,5-dihydrooxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved often include signal transduction mechanisms, where the compound affects cellular processes by altering enzyme activity or receptor signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- ®-4-(tert-Butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole
- ®-4-(tert-Butyl)-2-(6-chloropyridin-2-yl)-4,5-dihydrooxazole
- ®-4-(tert-Butyl)-2-(6-ethylpyridin-2-yl)-4,5-dihydrooxazole
Uniqueness
®-4-(tert-Butyl)-2-(6-methylpyridin-2-yl)-4,5-dihydrooxazole is unique due to the presence of the 6-methyl group on the pyridine ring, which can influence its reactivity and interaction with biological targets. This structural feature distinguishes it from other similar compounds and can lead to different biological activities and applications.
Eigenschaften
IUPAC Name |
(4R)-4-tert-butyl-2-(6-methylpyridin-2-yl)-4,5-dihydro-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-9-6-5-7-10(14-9)12-15-11(8-16-12)13(2,3)4/h5-7,11H,8H2,1-4H3/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHWBZSGKOQHPDW-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C2=NC(CO2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CC=C1)C2=N[C@@H](CO2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S)-tert-Butyl 6-bromo-1-(1,1-dimethylethylsulfinamido)-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B8197660.png)


![2-amino-4-[4-(3-amino-4-carboxyphenyl)phenyl]benzoic acid](/img/structure/B8197678.png)
![Dibenzo[g,p]chrysen-2,3,6,7,10,11,14,15-octaol](/img/structure/B8197691.png)


![2-(3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-yl)acetonitrile](/img/structure/B8197719.png)
![2,2',2'',2'''-(Ethene-1,1,2,2-tetrayltetrakis([1,1'-biphenyl]-4',4-diyl))tetraacetonitrile](/img/structure/B8197721.png)
![5-[3-carboxy-5-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid](/img/structure/B8197726.png)



